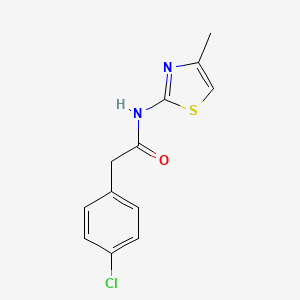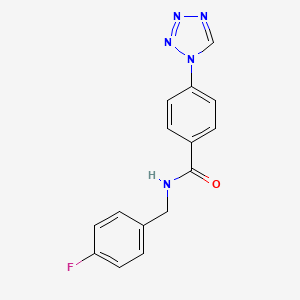![molecular formula C14H14N2O6S B5805705 ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.
作用机制
The exact mechanism of action of ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in bacterial growth, inflammation, and cancer cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It can inhibit the growth of various bacterial strains, as well as the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. It can inhibit the growth of various bacterial strains, making it a useful tool for studying bacterial infections. Additionally, its potential as an anti-inflammatory and anticancer agent makes it a valuable tool for studying these conditions. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Further studies are also needed to evaluate its potential as an anti-inflammatory and anticancer agent in vivo. Finally, its potential toxicity needs to be further evaluated to determine its safety for use in humans.
Conclusion
In conclusion, ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has shown promising results in various scientific studies. It has broad-spectrum antimicrobial activity, can inhibit the production of pro-inflammatory cytokines, and can induce apoptosis in cancer cells. However, further studies are needed to fully understand its mechanism of action and to evaluate its potential as an anti-inflammatory and anticancer agent in vivo.
合成方法
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a two-step process. The first step involves the reaction of 2-amino-4-methyl-5-thiazolecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-amino-4-methyl-5-thiazolecarboxylate. In the second step, the ethyl 2-amino-4-methyl-5-thiazolecarboxylate is reacted with 2-furoyl chloride in the presence of a base such as pyridine to form ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate.
科学研究应用
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
属性
IUPAC Name |
ethyl 2-[[2-(furan-2-carbonyloxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-3-20-13(19)11-8(2)15-14(23-11)16-10(17)7-22-12(18)9-5-4-6-21-9/h4-6H,3,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVFIXGDJAXZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)
![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)

![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)